molecular formula C22H23ClN4O3 B3202953 N-(2-chlorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide CAS No. 1021222-64-9

N-(2-chlorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide

Cat. No.: B3202953
CAS No.: 1021222-64-9
M. Wt: 426.9 g/mol
InChI Key: YZNCUGAPRIXZMO-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the phenylethyl group: The phenylethyl group is introduced through a nucleophilic substitution reaction.

    Chlorination: The chlorophenyl group is introduced via electrophilic aromatic substitution.

    Formation of the carboxamide group: The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-chlorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(2-chlorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4

Properties

IUPAC Name

N-(2-chlorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3/c23-17-8-4-5-9-18(17)24-20(29)26-14-11-22(12-15-26)19(28)27(21(30)25-22)13-10-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNCUGAPRIXZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chlorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Reactant of Route 2
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N-(2-chlorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Reactant of Route 3
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N-(2-chlorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide
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N-(2-chlorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Reactant of Route 5
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N-(2-chlorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-chlorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide

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